molecular formula C28H30N2O6 B11165141 N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-tryptophan

N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-tryptophan

Cat. No.: B11165141
M. Wt: 490.5 g/mol
InChI Key: MYVZFRIIUFAZIR-VXLWULRPSA-N
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Description

2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID is a complex organic compound that features a combination of chromenyl and indolyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID typically involves multiple steps, starting from the preparation of the chromenyl and indolyl intermediates. The chromenyl intermediate can be synthesized through the reaction of 4-butyl-8-methyl-2-oxo-2H-chromen-7-ol with a suitable acylating agent under controlled conditions . The indolyl intermediate is prepared by reacting indole with a suitable halogenated compound . These intermediates are then coupled using a condensation reaction to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in cell proliferation, leading to anti-cancer effects .

Properties

Molecular Formula

C28H30N2O6

Molecular Weight

490.5 g/mol

IUPAC Name

(2S)-2-[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C28H30N2O6/c1-4-5-8-18-14-25(31)36-26-16(2)24(12-11-21(18)26)35-17(3)27(32)30-23(28(33)34)13-19-15-29-22-10-7-6-9-20(19)22/h6-7,9-12,14-15,17,23,29H,4-5,8,13H2,1-3H3,(H,30,32)(H,33,34)/t17?,23-/m0/s1

InChI Key

MYVZFRIIUFAZIR-VXLWULRPSA-N

Isomeric SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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